Homochlorcyclizine
Overview
Description
Homochlorcyclizine is an antihistamine belonging to the diphenylmethylpiperazine group. It has been marketed in Japan since 1965 and is used in the treatment of allergies and other conditions. This compound exhibits anticholinergic, antidopaminergic, and antiserotonergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homochlorcyclizine can be synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzhydryl chloride with N-methylhomopiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Homochlorcyclizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the pharmacokinetics and metabolism of antihistamines.
Biology: Investigated for its effects on various biological pathways, including its antiserotonin and anticholinergic activities.
Medicine: Used in clinical studies to evaluate its efficacy in treating allergic conditions such as rhinitis, urticaria, and pruritus.
Mechanism of Action
Homochlorcyclizine exerts its effects primarily through antagonism of histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, a compound involved in allergic reactions. Additionally, this compound exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors, and antiserotonergic activity by inhibiting serotonin receptors .
Comparison with Similar Compounds
Chlorcyclizine: Another first-generation antihistamine with similar anticholinergic and antiserotonergic properties.
Hydroxyzine: Known for its sedative and anxiolytic effects, in addition to its antihistamine activity.
Promethazine: Used for its antihistamine, antiemetic, and sedative properties.
Uniqueness of Homochlorcyclizine: this compound is unique in its combination of antihistamine, anticholinergic, and antiserotonergic activities, making it effective in treating a wide range of allergic conditions. Its high degree of antiserotonin activity and bronchodilator effect further distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDJCFJHYFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24342-55-0 (hydrochloride) | |
Record name | Homochlorcyclizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
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DSSTOX Substance ID |
DTXSID9045635 | |
Record name | Homochlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |
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Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848-53-3, 142860-96-6, 142860-97-7 | |
Record name | Homochlorcyclizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |
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Record name | Homochlorcyclizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homochlorcyclizine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homochlorcyclizine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860977 | |
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Record name | Homochlorcyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15979 | |
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Record name | Homochlorcyclizine | |
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Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |
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Record name | Homochlorcyclizine | |
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Record name | Homochlorcyclizine | |
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Record name | HOMOCHLORCYCLIZINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |
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Record name | HOMOCHLORCYCLIZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | HOMOCHLORCYCLIZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Homochlorcyclizine | |
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